1H-Pyrrol-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

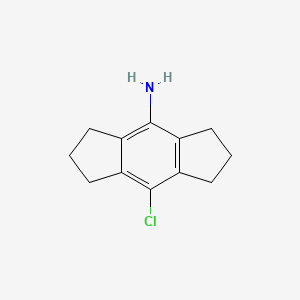

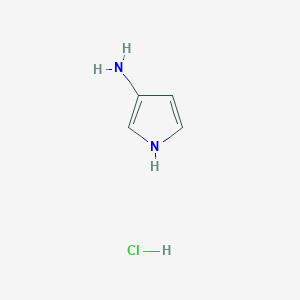

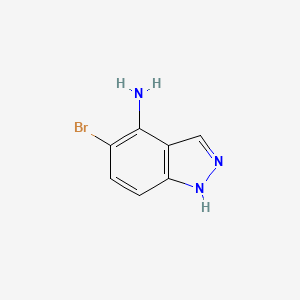

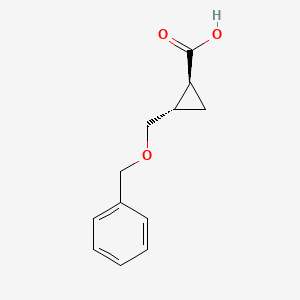

1H-Pyrrol-3-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2 . It is also known as 1-methyl-1H-pyrrol-3-amine hydrochloride .

Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in recent years due to their biological activities and applications in material science . An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrol-3-amine hydrochloride consists of a pyrrole ring with an amine group at the 3-position and a hydrochloride group . The InChI code for this compound is 1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H .

Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, a novel two-component strategy affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrol-3-amine hydrochloride are not explicitly mentioned in the search results. However, it is known that the compound is a solid .

Scientific Research Applications

Biomedical Applications

1H-Pyrrol-3-amine hydrochloride is a key component in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references (including 2400 patents) and have diverse biomedical applications .

Synthesis of Pyrazolopyridines

1H-Pyrrol-3-amine hydrochloride can be used as a starting material in the synthesis of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Pharmaceutical Applications

Pyrrole, the parent compound of 1H-Pyrrol-3-amine hydrochloride, is a biologically active scaffold that possesses a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Material Science Applications

In the field of material science, 1H-Pyrrol-3-amine hydrochloride can be used in the synthesis of various materials . Its unique chemical structure allows it to form complex structures with other elements, making it a valuable resource in material science research .

Chemical Synthesis

1H-Pyrrol-3-amine hydrochloride is also used in chemical synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of a wide range of chemical compounds .

Chromatography

In chromatography, 1H-Pyrrol-3-amine hydrochloride can be used as a reagent . Its unique properties allow it to interact with various compounds, making it a useful tool in the separation and identification of complex mixtures .

Mechanism of Action

The mechanism of action of 1H-Pyrrol-3-amine hydrochloride is not explicitly mentioned in the search results. However, pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Safety and Hazards

When handling 1H-Pyrrol-3-amine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Pyrrole and its derivatives have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Therefore, the future directions in the research of 1H-Pyrrol-3-amine hydrochloride and its derivatives could involve exploring these areas further.

properties

IUPAC Name |

1H-pyrrol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUUSRRNGPDMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrol-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)